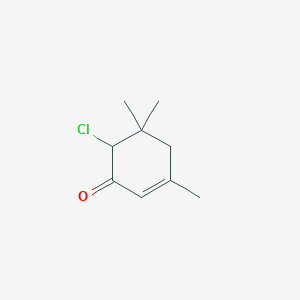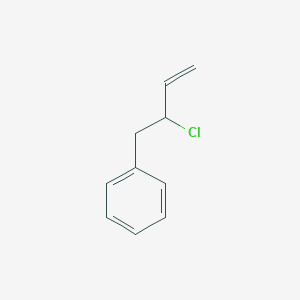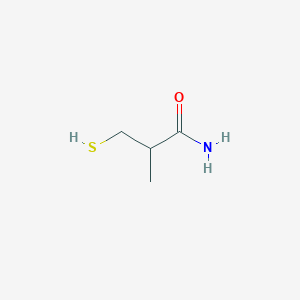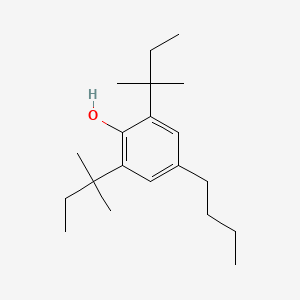
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol is a phenolic compound characterized by its unique structure, which includes a butyl group and two 2-methylbutan-2-yl groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol typically involves Friedel-Crafts alkylation reactions. In this process, an alkyl halide reacts with a phenol in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert alkyl groups to carbonyl groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sulfuric acid or aluminum chloride facilitate electrophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenol ring .
科学的研究の応用
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a stabilizer in various materials.
作用機序
The mechanism of action of 4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the alkyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Used as a stabilizer in polymers.
2,6-Di-tert-butyl-4-(dimethylbenzyl)phenol: Utilized in the production of high-performance materials
Uniqueness
4-Butyl-2,6-bis(2-methylbutan-2-YL)phenol is unique due to its specific combination of butyl and 2-methylbutan-2-yl groups, which confer distinct chemical and physical properties. These structural features make it particularly suitable for specialized applications in various fields .
特性
CAS番号 |
94098-67-6 |
|---|---|
分子式 |
C20H34O |
分子量 |
290.5 g/mol |
IUPAC名 |
4-butyl-2,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C20H34O/c1-8-11-12-15-13-16(19(4,5)9-2)18(21)17(14-15)20(6,7)10-3/h13-14,21H,8-12H2,1-7H3 |
InChIキー |
OLKXWPLHZNRKNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

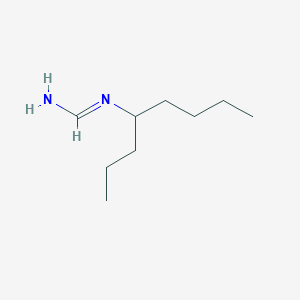
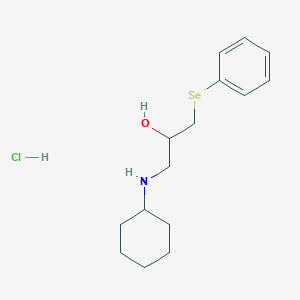
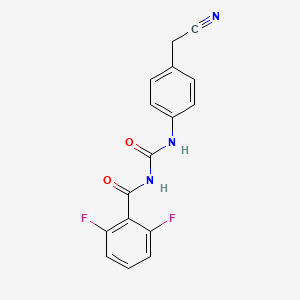
![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
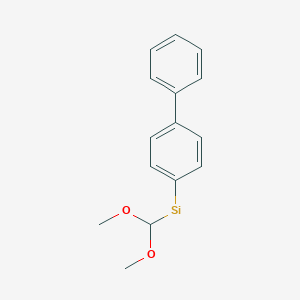
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
